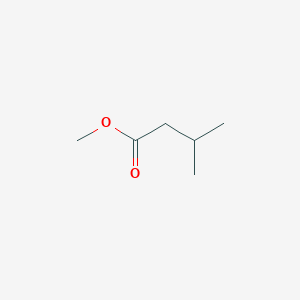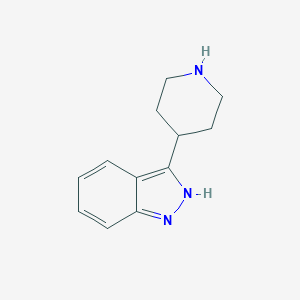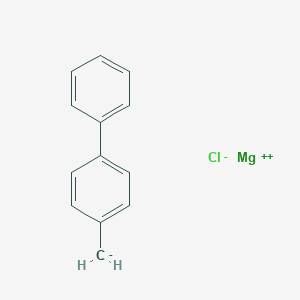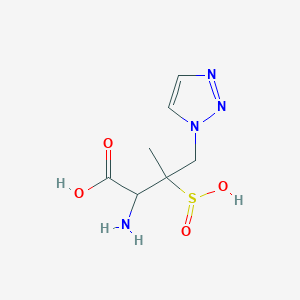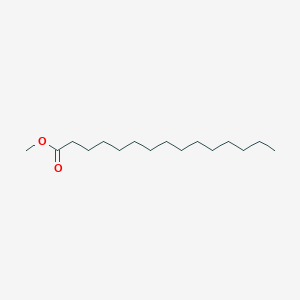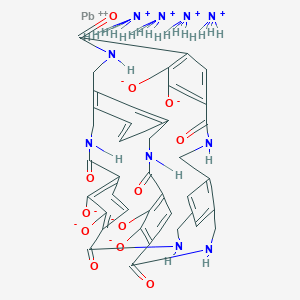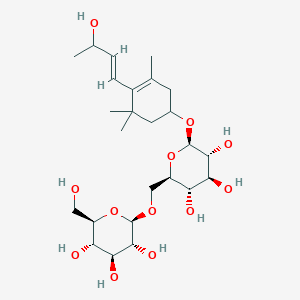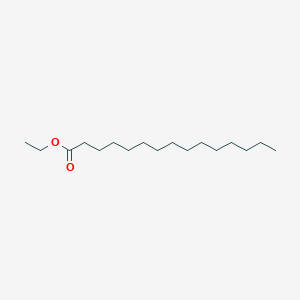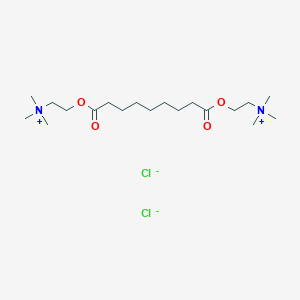
Azelainylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azelainylcholine is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Azelainylcholine has been shown to have unique properties that make it a promising candidate for use in various research applications.
Wissenschaftliche Forschungsanwendungen
Azelainylcholine has been studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can enhance cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease. In addition, Azelainylcholine has been shown to have anti-inflammatory properties and can reduce oxidative stress in the body.
Wirkmechanismus
Azelainylcholine works by activating cholinergic receptors in the nervous system. This activation leads to an increase in the release of acetylcholine, which is a neurotransmitter that plays a critical role in cognitive function. Azelainylcholine has also been shown to increase the production of neurotrophic factors, which are critical for the growth and survival of neurons in the brain.
Biochemische Und Physiologische Effekte
Azelainylcholine has been shown to have a variety of biochemical and physiological effects. It can increase the release of acetylcholine, which can enhance cognitive function. It can also reduce inflammation and oxidative stress in the body. In addition, Azelainylcholine has been shown to have neuroprotective effects and can promote the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Azelainylcholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. However, there are also limitations to its use. Azelainylcholine is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, it is important to use caution when working with this compound, as it has not been extensively studied for its toxicity.
Zukünftige Richtungen
There are many future directions for research on Azelainylcholine. One potential area of study is its use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects and can enhance cognitive function, which makes it a promising candidate for use in this field. Another area of study is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of Azelainylcholine and its potential applications in scientific research.
Conclusion:
Azelainylcholine is a novel compound that has shown promise for use in various scientific research applications. It has unique properties that make it a promising candidate for use in the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand the properties and potential applications of Azelainylcholine.
Synthesemethoden
Azelainylcholine is synthesized by the reaction of azelaic acid with choline chloride. This reaction produces a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to maximize the yield and purity of the compound. The purity of Azelainylcholine is critical for its use in scientific research.
Eigenschaften
CAS-Nummer |
126281-64-9 |
|---|---|
Produktname |
Azelainylcholine |
Molekularformel |
C19H40Cl2N2O4 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride |
InChI |
InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AFACHHYILIIYOS-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] |
Synonyme |
AzCh-Cl azelainylcholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



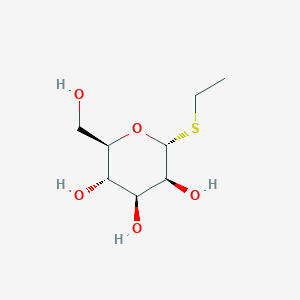
![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
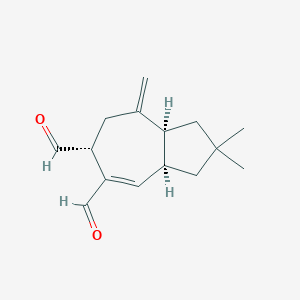
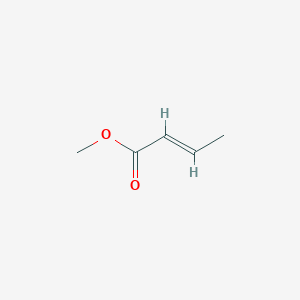
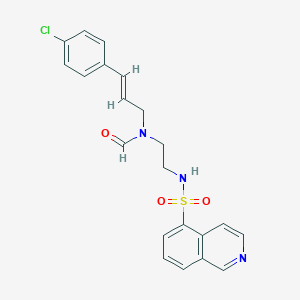
![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)
